Cas no 356531-58-3 (N-(4-fluorobenzyl)-3,5-dimethylaniline)

N-(4-fluorobenzyl)-3,5-dimethylaniline structure
356531-58-3 structure
Product Name:N-(4-fluorobenzyl)-3,5-dimethylaniline
CAS No:356531-58-3
MF:C15H16FN
MW:229.292647361755
CID:1477201
PubChem ID:28477388
Update Time:2025-04-21

N-(4-fluorobenzyl)-3,5-dimethylaniline Chemical and Physical Properties

Names and Identifiers

    • N-(4-Fluorobenzyl)-3,5-dimethylaniline
    • AKOS000238318
    • 356531-58-3
    • N-(3,5-Dimethylphenyl)-4-fluorobenzylamine
    • DTXSID601231785
    • N-[(4-fluorophenyl)methyl]-3,5-dimethylaniline
    • N-(3,5-Dimethylphenyl)-4-fluorobenzenemethanamine
    • N-(4-fluorobenzyl)-3,5-dimethylaniline
    • MDL: MFCD03210773
    • Inchi: 1S/C15H16FN/c1-11-7-12(2)9-15(8-11)17-10-13-3-5-14(16)6-4-13/h3-9,17H,10H2,1-2H3
    • InChI Key: CSGJHBRCKROCSA-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CNC1C=C(C)C=C(C)C=1

Computed Properties

  • Exact Mass: 229.126677677g/mol
  • Monoisotopic Mass: 229.126677677g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 345.1±32.0 °C at 760 mmHg
  • Flash Point: 162.5±25.1 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

N-(4-fluorobenzyl)-3,5-dimethylaniline Security Information

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